![molecular formula C14H12F3N5O B2442415 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034277-51-3](/img/structure/B2442415.png)

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

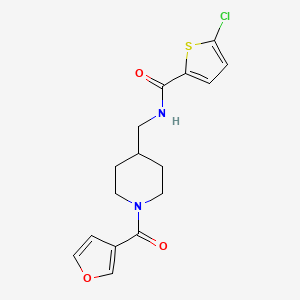

This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on IDO1 active site . The compound has been shown to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . After a series of reactions and adjustments, the final product is obtained .

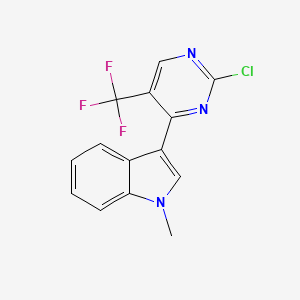

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring . This ring acts as the heme-binding scaffold . The trifluoromethyl group is a functional group that has the formula -CF3 .

Chemical Reactions Analysis

The compound is a result of a series of chemical reactions . It involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, and trifluoroacetic anhydride . The reactions involve pH adjustments, heating, and removal of impurities .

科学的研究の応用

Cardiovascular Research

Research on cardiovascular agents includes the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, showing promising potential in coronary vasodilating and antihypertensive activities. This indicates the compound's relevance in developing cardiovascular drugs (Sato et al., 1980).

Synthetic Chemistry

A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed, highlighting the compound's utility in synthetic organic chemistry (Zheng et al., 2014).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This suggests the compound's potential in the development of new therapeutic agents (Riyadh, 2011).

General Synthesis Techniques

General synthesis of [1,2,4]Triazolo[1,5‐a]pyridines has been achieved from 2-aminopyridines, showing versatility in chemical synthesis methods and potential applications in medicinal chemistry (Huntsman & Balsells, 2005).

Antimicrobial Activity

Compounds synthesized from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown promising antimicrobial activities, suggesting their potential use in combating microbial infections (Farghaly, 2008).

特性

IUPAC Name |

1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5O/c1-21-5-2-3-10(21)13(23)18-8-12-20-19-11-7-9(14(15,16)17)4-6-22(11)12/h2-7H,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQMEXZPRSISFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)

![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)

![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)